3,4-dichloro-N'-(4-methylbenzylidene)benzohydrazide
Overview
Description
3,4-dichloro-N'-(4-methylbenzylidene)benzohydrazide, also known as CMH, is a chemical compound that has been widely used in scientific research for its potential applications in various fields. It is a yellow crystalline powder that is soluble in organic solvents.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N'-(4-methylbenzylidene)benzohydrazide is not fully understood. However, it has been suggested that this compound exerts its anti-tumor effects by inducing apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which may contribute to its anti-inflammatory and anti-oxidant properties.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation and oxidative stress in animal models. Furthermore, it has been shown to be non-toxic to normal cells, indicating its potential as a safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3,4-dichloro-N'-(4-methylbenzylidene)benzohydrazide in lab experiments is its low toxicity and high selectivity for cancer cells. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 3,4-dichloro-N'-(4-methylbenzylidene)benzohydrazide. One potential direction is to further investigate its anti-tumor properties and its potential use as a therapeutic agent for various types of cancer. Another potential direction is to explore its use as a fluorescent probe for detecting metal ions in biological systems. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis and purification methods.
In conclusion, this compound is a promising compound that has potential applications in various fields of scientific research. Its anti-tumor, anti-inflammatory, and anti-oxidant properties make it a valuable candidate for further investigation as a potential therapeutic agent. Its low toxicity and high selectivity for cancer cells also make it a promising candidate for future research.
Scientific Research Applications
3,4-dichloro-N'-(4-methylbenzylidene)benzohydrazide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-tumor, anti-inflammatory, and anti-oxidant properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Properties
IUPAC Name |
3,4-dichloro-N-[(E)-(4-methylphenyl)methylideneamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O/c1-10-2-4-11(5-3-10)9-18-19-15(20)12-6-7-13(16)14(17)8-12/h2-9H,1H3,(H,19,20)/b18-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUKCFVBOOMEDD-GIJQJNRQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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